3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
CAS No.:
Cat. No.: VC15325242
Molecular Formula: C24H14F4N2OS2
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H14F4N2OS2 |
|---|---|
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2 |
| Standard InChI Key | SXQUNFXMHIXFDM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F |
Introduction
3-(4-Fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl] thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound characterized by its unique structural features. It contains a thiazoloquinazolinone core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a trifluoromethylbenzyl moiety enhances its chemical properties, making it an interesting subject for research in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of this compound can be accomplished through several methods, typically involving reactions typical for thiazole and quinazoline derivatives. These methods often involve condensation reactions and cyclization steps to form the thiazoloquinazolinone core.
Chemical Reactivity
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Reactions Involving Thiazole and Quinazoline Rings: These compounds can undergo various reactions such as nucleophilic substitution, electrophilic addition, and cyclization reactions.
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Role of Fluorinated Groups: The presence of fluorinated groups can enhance the compound's stability and reactivity by influencing the electronic properties of the molecule.
Biological Activities and Potential Applications
Compounds containing thiazoloquinazolinone structures have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and antitumor properties. The unique combination of fluorinated aromatic systems with thiazole and quinazoline frameworks in 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl] thiazolo[3,4-a]quinazolin-5(4H)-one potentially enhances its biological activity compared to simpler analogs.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-chlorophenyl)-1H-thiazolo[3,2-a]quinazolin-5-one | Contains thiazole and quinazoline rings | Anticancer |
| 5-(trifluoromethyl)-2-methylthiazole | Thiazole with trifluoromethyl group | Antimicrobial |
| 7-fluoroquinazoline derivatives | Fluoro-substituted quinazoline | Antitumor |
Interaction Studies and Future Directions
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and spectroscopy can provide insights into its binding affinity and specificity. Further modifications aimed at improving efficacy and selectivity in therapeutic applications are potential areas of research.
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